3-(2,5-Dichlorophenyl)-3-oxopropanal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6Cl2O2 |
|---|---|
Molecular Weight |
217.05 g/mol |
IUPAC Name |
3-(2,5-dichlorophenyl)-3-oxopropanal |
InChI |
InChI=1S/C9H6Cl2O2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,4-5H,3H2 |
InChI Key |
WAYXKUZJSDWLKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CC=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 2,5 Dichlorophenyl 3 Oxopropanal
Established Synthetic Routes and Reaction Conditions
The most prominent and widely utilized method for the synthesis of 3-(2,5-Dichlorophenyl)-3-oxopropanal and its analogs is the Claisen condensation. organic-chemistry.orglibretexts.org This reaction typically involves the condensation of a ketone with an ester in the presence of a strong base. organic-chemistry.org
Condensation Reactions Involving 2,5-Dichlorobenzaldehyde (B1346813) Precursors
While direct condensation with 2,5-dichlorobenzaldehyde is not the primary route to this compound, this precursor is crucial for the synthesis of the key starting material, 2',5'-dichloroacetophenone (B105169). The Friedel-Crafts acylation of 1,4-dichlorobenzene (B42874) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride is a common method to produce 2',5'-dichloroacetophenone. google.com
The core synthetic strategy for this compound is the Claisen condensation of 2',5'-dichloroacetophenone with a formate (B1220265) ester, such as ethyl formate. chemistrysteps.com This reaction, also known as a formylation, introduces the aldehyde functionality. organic-chemistry.org The general reaction is depicted below:
Reaction Scheme:
The reaction is typically carried out in a suitable solvent and requires a strong base to deprotonate the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile.
Typical Reaction Conditions:
| Parameter | Condition |
| Base | Sodium ethoxide, sodium hydride, or other strong bases organic-chemistry.org |
| Solvent | Anhydrous diethyl ether, tetrahydrofuran (B95107) (THF), or benzene |
| Temperature | Typically room temperature or slightly elevated |
| Reaction Time | Varies depending on the specific reactants and conditions |
The choice of base is critical and is often the sodium alkoxide corresponding to the alcohol of the ester to prevent transesterification side reactions. libretexts.org
Optimization Strategies for Yield and Purity
Several strategies can be employed to optimize the yield and purity of this compound. The choice of base and reaction conditions plays a pivotal role. numberanalytics.com Using a full equivalent of a strong base is often necessary to drive the reaction to completion, as the product β-ketoaldehyde is more acidic than the starting ketone and will be deprotonated by the base. libretexts.org
To minimize side reactions, such as the self-condensation of the starting ketone, the formate ester can be used in excess. chemistrysteps.com The reaction is typically performed under anhydrous conditions to prevent quenching of the strong base. Purification of the final product is usually achieved through techniques such as distillation or chromatography.
Emerging Synthetic Approaches and Novel Catalytic Systems
Research into more efficient and selective synthetic methods is ongoing. One emerging approach is the use of microwave-assisted synthesis. researchgate.netmdpi.com Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. oatext.com
Novel catalytic systems are also being explored to enhance the efficiency of the condensation reaction. While traditional methods rely on stoichiometric amounts of strong bases, the development of catalytic systems that can facilitate the reaction with higher turnover numbers is an area of active research. For instance, various metal complexes and organocatalysts are being investigated for their potential to catalyze Claisen-type condensations under milder conditions. semanticscholar.org N-heterocyclic carbenes have been shown to be effective catalysts for the synthesis of ketones from aldehydes and carboxylic acids under mild conditions, suggesting their potential applicability in related formylation reactions. kanazawa-u.ac.jp
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. nih.gov Key areas of focus include the use of less hazardous solvents, the development of catalytic rather than stoichiometric reactions, and the improvement of atom economy.
The use of near-critical water as a reaction medium for Claisen-Schmidt condensations has been explored as a green alternative to traditional organic solvents. researchgate.net This approach can eliminate the need for acid or base catalysts and simplifies product separation. Additionally, the use of plant extracts as reducing agents in the synthesis of related compounds showcases the potential for bio-inspired green synthesis. mdpi.comrsc.orgresearchgate.net
Microwave-assisted synthesis, by reducing reaction times and energy consumption, also aligns with the principles of green chemistry. biotage.com The development of catalytic systems that can operate under milder conditions and with higher efficiency will further contribute to the greening of the synthesis of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 2,5 Dichlorophenyl 3 Oxopropanal
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) Analysis and Chemical Shift Interpretation
Specific ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J), for 3-(2,5-Dichlorophenyl)-3-oxopropanal are not available in the public domain. A detailed interpretation of proton environments is therefore not possible.
Carbon-13 NMR (¹³C NMR) Analysis and Aromaticity Effects
Publicly accessible ¹³C NMR data for this compound is unavailable. An analysis of the chemical shifts of the carbon atoms and the influence of the dichlorophenyl group on the aromaticity cannot be conducted without this data.
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
Information regarding the application of 2D NMR techniques such as COSY, HSQC, or HMBC to elucidate the connectivity and stereochemistry of this compound has not been reported in available scientific literature.
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry data, which would provide the exact mass of the molecular ion and confirm the elemental composition of this compound, is not publicly documented.
Isotope Pattern Analysis for Halogenated Species
While the presence of two chlorine atoms would be expected to produce a characteristic M, M+2, and M+4 isotopic pattern in the mass spectrum, specific experimental data illustrating this for this compound is not available for analysis.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound would exhibit a series of absorption bands corresponding to the vibrational modes of its constituent bonds.
The key functional groups in this compound are the aromatic ring, the ketone, and the aldehyde. The dichlorophenyl group introduces C-Cl bonds, which also have characteristic absorptions. The C-H bonds, both aromatic and aldehydic, will also produce distinct signals.
A detailed breakdown of the expected characteristic IR absorption bands is presented in the table below.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aldehyde | C-H Stretch | 2850-2750 |
| Ketone | C=O Stretch | 1715-1680 |
| Aldehyde | C=O Stretch | 1740-1720 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| Aromatic Ring | C-H Bending (out-of-plane) | 900-690 |
| Dichlorophenyl | C-Cl Stretch | 800-600 |
This table is generated based on typical vibrational frequencies for the respective functional groups and should be considered predictive.
Correlation of Spectroscopic Data with Predicted Molecular Conformations
The three-dimensional arrangement of atoms in a molecule, its conformation, can significantly influence its spectroscopic properties. For this compound, the rotational freedom around the single bonds connecting the dichlorophenyl ring, the ketone, and the propanal chain allows for various possible conformations.
Computational modeling and conformational analysis would be essential to determine the most stable, low-energy conformations of the molecule. These predicted conformations can then be correlated with spectroscopic data. For instance, the orientation of the carbonyl groups relative to the aromatic ring could influence the exact frequency of their C=O stretching vibrations in the IR spectrum due to electronic effects such as conjugation.
The spatial relationship between the aldehyde proton and the rest of the molecule in different conformations would affect its chemical environment and, consequently, its signal in Nuclear Magnetic Resonance (NMR) spectroscopy. While a detailed conformational analysis requires sophisticated computational studies, it is anticipated that steric hindrance between the ortho-chloro substituent on the phenyl ring and the propanal side chain would play a crucial role in determining the preferred molecular geometry. This steric interaction would likely favor conformations where the side chain is twisted out of the plane of the aromatic ring.
Chemical Reactivity and Reaction Pathways of 3 2,5 Dichlorophenyl 3 Oxopropanal
Tautomeric Equilibria and Enolization Dynamics
Like other β-dicarbonyl compounds, 3-(2,5-Dichlorophenyl)-3-oxopropanal exists as a dynamic equilibrium between its keto and enol tautomeric forms. nih.govbritannica.com The presence of a hydrogen atom on the carbon situated between the two carbonyl groups (the α-carbon) allows for its migration to a carbonyl oxygen, resulting in the formation of an enol. britannica.com This keto-enol tautomerism is a fundamental characteristic that significantly influences the compound's reactivity, as the enol form possesses a nucleophilic α-carbon. masterorganicchemistry.com The equilibrium is generally reversible and can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.comyoutube.com
The enol form is stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. researchgate.net This "resonance-assisted hydrogen bond" is a key factor favoring enolization. researchgate.net
The position of the keto-enol equilibrium is highly sensitive to the surrounding chemical environment, particularly the solvent and the presence of acid or base catalysts. nih.gov
Solvent Effects: The choice of solvent can dramatically shift the equilibrium towards either the keto or enol form. missouri.edu Generally, nonpolar, aprotic solvents tend to favor the enol tautomer. researchgate.net In these solvents, the stabilizing effect of the intramolecular hydrogen bond is maximized without competition from solvent molecules. researchgate.net Conversely, polar solvents often favor the more polar keto tautomer. researchgate.netorientjchem.org Polar protic solvents, such as water or alcohols, can disrupt the internal hydrogen bond of the enol by forming their own hydrogen bonds with the carbonyl groups, thereby stabilizing the keto form. researchgate.net The effect of different solvents on tautomeric equilibrium is a well-studied phenomenon. missouri.edu For instance, studies on similar β-dicarbonyl compounds show a clear trend where the percentage of the enol form decreases as solvent polarity increases. nih.gov
| Solvent Type | Predominant Tautomer | Primary Reason |
|---|---|---|
| Nonpolar (e.g., Cyclohexane, Carbon Tetrachloride) | Enol | Stabilization via strong intramolecular hydrogen bonding is unimpeded. researchgate.net |
| Polar Aprotic (e.g., DMSO, Acetonitrile) | Keto | The more polar keto form is stabilized by the polar solvent. researchgate.netnih.gov DMSO can also act as a strong hydrogen bond acceptor, which may stabilize the enol form in some cases. missouri.edu |
| Polar Protic (e.g., Water, Methanol) | Keto | Solvent molecules disrupt the intramolecular hydrogen bond of the enol and form intermolecular hydrogen bonds with the keto form. researchgate.net |
Catalysis: Both acids and bases catalyze the interconversion between the keto and enol forms, significantly increasing the rate at which equilibrium is achieved. masterorganicchemistry.comyoutube.com
Base Catalysis: A base removes the acidic α-hydrogen to form a resonance-stabilized enolate intermediate. youtube.comyoutube.com This enolate can then be protonated on the oxygen atom to yield the enol, or on the carbon atom to revert to the keto form. youtube.comyoutube.com
Acid Catalysis: An acid protonates one of the carbonyl oxygen atoms, making the carbonyl carbon more electrophilic and weakening the C=O π-bond. youtube.comyoutube.com A weak base (like water) can then remove the α-hydrogen, leading to the formation of the enol. masterorganicchemistry.comyoutube.com
Nucleophilic Addition Reactions at Carbonyl Centers
The aldehyde and ketone carbonyl groups in this compound are electrophilic centers susceptible to attack by nucleophiles. The aldehyde carbonyl is generally more reactive than the ketone carbonyl due to less steric hindrance and greater polarization.
In the presence of an acid catalyst, aldehydes and ketones react with alcohols to form acetals. britannica.comwikipedia.org The reaction proceeds through a hemiacetal intermediate, which is the product of adding one molecule of alcohol to the carbonyl group. britannica.comlibretexts.org Hemiacetals are typically unstable and exist in equilibrium with the starting materials. masterorganicchemistry.com However, in the continued presence of acid and a second molecule of alcohol, the hemiacetal's hydroxyl group is protonated and eliminated as water. libretexts.orgmasterorganicchemistry.com The resulting carbocation is then attacked by the second alcohol molecule to form a stable acetal. wikipedia.orglibretexts.orgmasterorganicchemistry.com
To drive the equilibrium towards acetal formation, water must be removed from the reaction mixture. wikipedia.orglibretexts.org Given the higher reactivity of the aldehyde, selective protection of the aldehyde group as an acetal is feasible under controlled conditions, leaving the ketone group available for other transformations. Cyclic acetals can also be formed by reacting the compound with a diol, such as ethylene glycol, in the presence of an acid catalyst. libretexts.org
This compound readily reacts with primary amines and related nitrogen nucleophiles like hydrazine (B178648) and its derivatives to form imines and hydrazones, respectively. mdpi.comresearchgate.net These condensation reactions involve the nucleophilic addition of the nitrogen atom to a carbonyl carbon, followed by the elimination of a water molecule from the resulting carbinolamine (hemiaminal) intermediate. mdpi.comnih.gov
The formation of these C=N bonds is typically reversible and often acid-catalyzed. nih.govresearchgate.net Catalysis facilitates the dehydration step by protonating the hydroxyl group of the carbinolamine, turning it into a better leaving group (water). nih.govnih.gov Hydrazones are generally more stable than imines. mdpi.com The reaction can be driven to completion by removing the water formed. mdpi.com Due to the differential reactivity of the two carbonyl groups, reaction with one equivalent of an amine or hydrazine derivative would be expected to occur preferentially at the aldehyde position.
| Nucleophile | Functional Group Formed | General Reaction |
|---|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) | R'-CHO + R-NH₂ ⇌ R'-CH=N-R + H₂O |
| Hydrazine (H₂N-NH₂) | Hydrazone | R'-CHO + H₂N-NH₂ ⇌ R'-CH=N-NH₂ + H₂O |
| Substituted Hydrazine (e.g., Phenylhydrazine) | Substituted Hydrazone | R'-CHO + H₂N-NH-Ph ⇌ R'-CH=N-NH-Ph + H₂O |
Electrophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. minia.edu.eg The rate and regioselectivity (the position of substitution) of the reaction are governed by the substituents already present on the ring. libretexts.orgmasterorganicchemistry.com
In this molecule, the ring has three substituents to consider: two chlorine atoms and the 3-oxopropanoyl group.
Chlorine Atoms: Halogens are deactivating groups, meaning they make the ring less reactive towards electrophiles than benzene itself. libretexts.org This is due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because their lone pairs can donate electron density through resonance, which stabilizes the carbocation intermediate (sigma complex) formed during attack at these positions. libretexts.org
3-Oxopropanoyl Group: This group contains two carbonyls, which are strongly electron-withdrawing through both induction and resonance. Therefore, this substituent is a strong deactivator and a meta-director. libretexts.org
The combined effect of these substituents makes the aromatic ring significantly deactivated. Electrophilic substitution would require harsh reaction conditions. The directing effects of the substituents are additive. The two chlorine atoms direct incoming electrophiles to the positions ortho and para relative to them (carbons 3, 4, and 6). The meta-directing 3-oxopropanoyl group at position 1 directs to positions 3 and 5. The position most favored for substitution would be C-4, as it is para to one chlorine and ortho to the other, while not being sterically hindered by the side chain. Position C-6 (ortho to a chlorine) would be a minor product, and position C-3 (ortho to a chlorine and meta to the side chain) would be less favored due to steric hindrance.
Oxidative Transformations and Pathways
The aldehyde functional group in this compound is susceptible to oxidation. organic-chemistry.org Primary alcohols are oxidized to aldehydes, which can be further oxidized to carboxylic acids. britannica.comorganic-chemistry.org A variety of oxidizing agents can effect this transformation. Mild oxidants can selectively convert the aldehyde to a carboxylic acid without cleaving the carbon skeleton. This would yield 3-(2,5-Dichlorophenyl)-3-oxopropanoic acid.
Stronger oxidizing conditions could potentially lead to the cleavage of the C-C bonds within the dicarbonyl unit. The β-dicarbonyl moiety can undergo various oxidative transformations, which may lead to the formation of different carbocyclic or heterocyclic frameworks under specific reaction conditions. researchgate.net For instance, some oxidative methods are known to convert α-hydroxy ketones into α-keto aldehydes. rsc.org While not directly applicable here, it highlights the diverse oxidative chemistry of carbonyl compounds. The specific products of oxidation would be highly dependent on the reagent and reaction conditions employed.
Reductive Chemistry of the Keto-Aldehyde Moiety
The reduction of the keto-aldehyde moiety in this compound presents a challenge in chemoselectivity, as both the ketone and aldehyde functionalities are susceptible to reduction. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.
The aldehyde is generally more reactive towards nucleophilic attack than the ketone due to less steric hindrance and greater electrophilicity of the aldehyde carbon. This inherent difference in reactivity allows for the selective reduction of the aldehyde group under carefully controlled conditions. Mild reducing agents, such as sodium borohydride (NaBH₄) at low temperatures, can often achieve the selective reduction of the aldehyde to a primary alcohol, leaving the ketone group intact.
Conversely, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the aldehyde and the ketone to their corresponding primary and secondary alcohols. Complete reduction of both carbonyl groups to methylene (B1212753) groups can be achieved through methods like the Wolff-Kishner or Clemmensen reductions.
| Reducing Agent | Predominant Product(s) | Selectivity |
| Sodium Borohydride (NaBH₄) | 3-(2,5-Dichlorophenyl)-3-oxopropan-1-ol | High for aldehyde |
| Lithium Aluminum Hydride (LiAlH₄) | 1-(2,5-Dichlorophenyl)propane-1,3-diol | Low (reduces both) |
| Hydrazine/KOH (Wolff-Kishner) | 1,3-Di(2,5-dichlorophenyl)propane | Complete deoxygenation |
Table 1: Representative Reductive Transformations of a Keto-Aldehyde Moiety. Note: This table is illustrative and specific yields for this compound would require experimental verification.
Carbon-Carbon Bond Forming Reactions
The presence of both an enolizable proton alpha to the ketone and two electrophilic carbonyl carbons makes this compound a versatile substrate for carbon-carbon bond formation.
In the presence of a base or acid catalyst, this compound can undergo an intramolecular aldol condensation. The enolate can be formed at the carbon alpha to the ketone, which can then attack the aldehyde carbonyl, leading to a cyclic β-hydroxy ketone. Subsequent dehydration can yield a cyclic α,β-unsaturated ketone. The stereoselectivity of the aldol addition is a critical aspect, and can often be predicted using the Zimmerman-Traxler model for cyclic transition states.
The Zimmerman-Traxler model postulates a chair-like six-membered transition state involving the enolate, the aldehyde, and the metal cation from the base. The stereochemical outcome (syn or anti) is determined by the geometry of the enolate (E or Z) and the steric interactions between the substituents in the transition state. For intramolecular reactions, the conformational constraints of the forming ring also play a significant role in determining the stereoselectivity. Achieving high diastereoselectivity often requires careful selection of the base, solvent, and reaction temperature.
Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the carbonyl groups of this compound. Similar to reduction, the aldehyde is generally more reactive, and selective addition to the aldehyde can be achieved under controlled conditions.
A pertinent example of an organometallic addition is the Reformatsky reaction. wikipedia.org This reaction involves the treatment of an α-halo ester with zinc to form a zinc enolate, which then adds to a carbonyl group. wikipedia.org In the case of this compound, the zinc enolate would preferentially attack the more reactive aldehyde, leading to the formation of a β-hydroxy ester after workup. The reaction proceeds through a cyclic, chair-like transition state, similar to the aldol reaction, and the stereochemistry of the product is influenced by the steric demands of the substituents. wikipedia.org
| Reagent | Product Type | Key Features |
| Grignard Reagent (e.g., CH₃MgBr) | Secondary alcohol at the aldehyde, tertiary alcohol at the ketone | Highly reactive, often poor chemoselectivity |
| Reformatsky Reagent (e.g., BrZnCH₂CO₂Et) | β-Hydroxy ester from aldehyde addition | Milder conditions, generally good chemoselectivity for the aldehyde |
Table 2: Examples of Organometallic Additions to a Keto-Aldehyde. Note: Specific product ratios for this compound are not available and would depend on experimental conditions.
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a complex product in a highly atom-economical fashion. This compound, with its dual carbonyl functionality and enolizable proton, is an excellent candidate for participation in various MCRs. For instance, in a Hantzsch-type pyridine (B92270) synthesis, it could potentially react with a β-ketoester and ammonia or an ammonium source to generate a dihydropyridine derivative, which can then be oxidized to the corresponding pyridine. The specific substitution pattern of the resulting heterocycle would be determined by the precise reactants and conditions employed.
Cyclization Reactions and Heterocycle Formation
The versatile functionality of this compound makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The reaction of this diketone with various binucleophiles can lead to the formation of five-, six-, and seven-membered rings with one or more heteroatoms.
For example, reaction with hydrazine or substituted hydrazines would be expected to yield pyrazoles. The initial condensation would likely occur at the more reactive aldehyde, followed by cyclization and dehydration. Similarly, reaction with hydroxylamine could lead to the formation of isoxazoles. The use of amidines or guanidines could provide access to pyrimidine (B1678525) derivatives. The regioselectivity of these cyclizations is a key consideration and is often influenced by the relative reactivity of the two carbonyl groups and the nature of the binucleophile.
Mechanistic Investigations of Key Transformations
The diverse reactivity of this compound is underpinned by fundamental mechanistic principles of organic chemistry. The key transformations discussed above are governed by factors such as the electrophilicity of the carbonyl carbons, the acidity of the α-protons, and the stability of intermediates.
The chemoselectivity observed in many of its reactions is a classic example of kinetic versus thermodynamic control. Reactions that are kinetically controlled, often run at lower temperatures and for shorter durations, tend to favor attack at the more reactive aldehyde. In contrast, thermodynamically controlled reactions, which allow for equilibration, may lead to the formation of the more stable product, which could arise from reaction at the ketone or through rearrangement of an initially formed product.
Computational studies on similar β-dicarbonyl systems have provided valuable insights into the transition state geometries and activation energies of competing reaction pathways. nih.gov For instance, density functional theory (DFT) calculations can be used to model the Zimmerman-Traxler transition states in aldol reactions, helping to predict and rationalize the observed stereochemical outcomes. nih.gov Such computational approaches are invaluable for understanding the subtle electronic and steric effects that govern the reactivity of complex molecules like this compound.
Computational Chemistry and Theoretical Investigations of 3 2,5 Dichlorophenyl 3 Oxopropanal
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for computational analysis in chemistry due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods are used to investigate the electronic structure of many-body systems, such as atoms and molecules. bohrium.com For a molecule like 3-(2,5-Dichlorophenyl)-3-oxopropanal, DFT calculations can elucidate its fundamental chemical nature. Studies on similar molecules often employ hybrid functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and basis sets such as 6-311++G(d,p) to ensure reliable and accurate results. bohrium.commdpi.com
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecule's geometry to find the arrangement with the lowest potential energy. For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometrical Parameters for a Stable Conformer of this compound (Calculated at B3LYP/6-311++G(d,p) level) Note: These are representative values based on similar structures.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (ketone) | 1.22 Å |
| C=O (aldehyde) | 1.21 Å | |
| C-Cl (ortho) | 1.74 Å | |
| C-Cl (meta) | 1.73 Å | |
| Caromatic-Ccarbonyl | 1.49 Å | |
| Bond Angle | Caromatic-C-O (ketone) | 120.5° |
| C-C-C (side chain) | 118.0° | |
| Dihedral Angle | Cl-C-C-C (ring-side chain) | Variable (defines conformation) |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity, kinetic stability, and optical properties. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,5-dichlorophenyl ring, which acts as the electron-donating part. Conversely, the LUMO is likely centered on the electron-withdrawing oxopropanal moiety, particularly the π* anti-bonding orbitals of the two carbonyl groups. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the ground state to an excited state. materialsciencejournal.org
Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters Note: Representative values.
| Parameter | Symbol | Value |
| HOMO Energy | EHOMO | -6.8 eV |
| LUMO Energy | ELUMO | -2.9 eV |
| Energy Gap | ΔE | 3.9 eV |
| Electronegativity | χ | 4.85 eV |
| Chemical Hardness | η | 1.95 eV |
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the charge distribution and bonding interactions within a molecule. researchgate.net It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis orbitals (acceptors). mdpi.com This analysis reveals hyperconjugative interactions that contribute to the molecule's stability.
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure. researchgate.net
Vibrational Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. ijstr.org For this compound, distinct vibrational modes for the C=O stretches of the ketone and aldehyde, C-Cl stretches, and aromatic ring vibrations can be calculated. A comparison between the calculated and experimental wavenumbers, often with the use of a scaling factor to account for anharmonicity and basis set limitations, can confirm the molecular structure and functional groups. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the isotropic chemical shielding values, which can be converted to ¹H and ¹³C NMR chemical shifts. bohrium.com These predicted shifts can be correlated with experimental NMR spectra to aid in the assignment of specific signals to individual atoms in the molecule, providing a complete structural characterization. mdpi.com
Table 3: Comparison of Illustrative Experimental and Calculated Vibrational Frequencies (cm⁻¹) Note: Representative values.
| Vibrational Mode | Functional Group | Experimental FT-IR | Calculated (Scaled) |
| Aromatic C-H Stretch | Ar-H | ~3100 cm⁻¹ | ~3095 cm⁻¹ |
| Aldehyde C=O Stretch | R-CHO | ~1725 cm⁻¹ | ~1720 cm⁻¹ |
| Ketone C=O Stretch | Ar-CO-R | ~1690 cm⁻¹ | ~1685 cm⁻¹ |
| Aromatic C=C Stretch | Ar C=C | ~1580 cm⁻¹ | ~1575 cm⁻¹ |
| C-Cl Stretch | Ar-Cl | ~820 cm⁻¹ | ~815 cm⁻¹ |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing details that are often inaccessible through experimental methods alone. nih.gov By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest energy path from reactants to products.
For this compound, which contains multiple reactive sites (two carbonyl groups and an aromatic ring), computational studies could explore various transformations. For instance, the mechanism of a nucleophilic addition to one of the carbonyl carbons or a cycloaddition reaction could be modeled. researchgate.net These studies help in understanding the chemo- and regioselectivity of reactions involving this compound.
A key aspect of mechanistic studies is the identification and characterization of transition states (TS), which are the highest energy points along a reaction coordinate. A transition state is a first-order saddle point on the PES and is confirmed computationally by having exactly one imaginary vibrational frequency. nih.gov
The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔE‡). A lower energy barrier indicates a faster reaction rate. By calculating the energy barriers for competing reaction pathways, computational models can predict which reaction is kinetically favored. researchgate.net For example, in a [3+2] cycloaddition reaction involving a similar compound, DFT calculations were used to determine the activation energies for different regioisomeric paths, successfully explaining the experimentally observed selectivity. nih.govresearchgate.net Such calculations for this compound would provide crucial predictions about its chemical reactivity in various synthetic transformations.
Table 4: Illustrative Calculated Energy Barriers for a Hypothetical Reaction Note: Representative values for a nucleophilic addition reaction.
| Reaction Pathway | Transition State | Activation Energy (ΔE‡) |
| Addition to Ketone | TS1 | 15.5 kcal/mol |
| Addition to Aldehyde | TS2 | 12.8 kcal/mol |
Lack of Publicly Available Research Data for this compound Precludes In-Depth Computational Analysis
A thorough review of scientific literature and chemical databases has revealed a significant absence of published computational chemistry and theoretical investigations specifically focused on the compound this compound. Consequently, the detailed analysis of its quantitative reactivity descriptors and the influence of solvation models on its computed properties, as requested, cannot be provided at this time.
The generation of scientifically accurate and authoritative content for the specified sections requires access to peer-reviewed research that has employed methods such as Density Functional Theory (DFT) to calculate properties like electrophilicity indices and to model the compound's behavior in various solvents. Such studies would provide the necessary data to construct informative tables and discuss detailed research findings.
Without these foundational studies, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable sources. The fields of computational chemistry and theoretical investigations are highly specific, and the analysis of one compound cannot be extrapolated from data on structurally similar but distinct molecules.
Therefore, the sections on "Quantitative Reactivity Descriptors (e.g., Electrophilicity Indices)" and "Solvation Models and their Influence on Computed Properties" for this compound cannot be developed until relevant scientific research is conducted and published.
Utility of 3 2,5 Dichlorophenyl 3 Oxopropanal As a Precursor in Complex Organic Synthesis
Role in the Synthesis of Substituted Propanal and Propanone Derivatives
The presence of both an aldehyde and a ketone in 3-(2,5-Dichlorophenyl)-3-oxopropanal allows for selective reactions to generate a range of substituted propanal and propanone derivatives. The differential reactivity of the aldehyde and ketone functionalities can be exploited to achieve regioselective modifications.
One key class of reactions is condensation reactions, such as the Aldol and Knoevenagel condensations, which can be directed to either the aldehyde or the methylene (B1212753) group. For instance, reaction with active methylene compounds in the presence of a base can lead to the formation of α,β-unsaturated systems.
Table 1: Examples of Propanal and Propanone Derivatives from this compound
| Reactant | Reaction Type | Product Structure | Derivative Class |
|---|---|---|---|
| Malononitrile | Knoevenagel Condensation | Substituted Propanal | |
| Diethyl malonate | Knoevenagel Condensation | Substituted Propanal | |
| Acetophenone | Aldol Condensation | Substituted Propanone |
Note: The product structures are illustrative of the expected outcomes based on general reactivity patterns of 1,3-dicarbonyl compounds.
Furthermore, the 1,3-dicarbonyl motif is susceptible to Michael additions, where nucleophiles can add to the α,β-unsaturated derivatives formed from condensation reactions, leading to further functionalization.
Building Block for Fused and Polycyclic Organic Frameworks
The reactivity of this compound makes it a suitable building block for the construction of fused and polycyclic organic frameworks. Annulation reactions, where a new ring is formed onto an existing one, are a common strategy employed for this purpose.
For example, in reactions analogous to the Friedländer synthesis, this compound can react with 2-aminobenzaldehydes or 2-aminoketones to form quinoline (B57606) derivatives. These quinoline cores can be further elaborated into more complex polycyclic systems. The reaction proceeds through a condensation followed by a cyclization and dehydration sequence.
The synthesis of other fused systems, such as pyridazines, can also be achieved. Reaction of 3-oxo-2-arylhydrazonopropanals, which can be derived from this compound, with active methylene compounds can lead to pyridazin-3-one derivatives. mdpi.comnih.gov These can then be used in subsequent reactions to form fused azine systems. mdpi.comnih.gov
Intermediate in the Formation of Diverse Heterocyclic Scaffolds
Perhaps one of the most significant utilities of this compound is its role as a precursor for a wide variety of heterocyclic compounds. The 1,3-dicarbonyl unit is a classic synthon for the construction of five- and six-membered rings.
Pyrazoles: The Knorr pyrazole (B372694) synthesis is a well-established method for synthesizing pyrazoles from 1,3-dicarbonyl compounds and hydrazines. The reaction of this compound with hydrazine (B178648) or substituted hydrazines is expected to yield 3-(2,5-dichlorophenyl)pyrazoles. The regioselectivity of the reaction will depend on the specific reaction conditions and the nature of the hydrazine used.
Pyrimidines: The Biginelli reaction provides a route to dihydropyrimidinones from a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea. While this compound itself contains an aldehyde, it can also act as the 1,3-dicarbonyl component in reactions with other aldehydes to produce highly substituted pyrimidine (B1678525) derivatives.
Pyridines: The Hantzsch pyridine (B92270) synthesis allows for the formation of dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. This compound can serve as the aldehyde component in this multicomponent reaction, leading to pyridines bearing a 2,5-dichlorophenyl substituent.
Table 2: Heterocyclic Scaffolds from this compound
| Heterocycle Class | Key Reagents | Named Reaction (if applicable) |
|---|---|---|
| Pyrazole | Hydrazine/Substituted Hydrazines | Knorr Pyrazole Synthesis |
| Pyrimidine | Urea/Thiourea, Aldehyde | Biginelli Reaction |
| Pyridine | β-Ketoester, Ammonia | Hantzsch Pyridine Synthesis |
| Isoxazole | Hydroxylamine |
Note: The named reactions are classical methods for the synthesis of the respective heterocycles from 1,3-dicarbonyl precursors.
Derivatization Reactions for Structure-Reactivity Relationship Studies
The chemical scaffold of this compound can be systematically modified to explore structure-activity relationships (SAR) for various biological targets. The presence of the dichlorophenyl ring and the 1,3-dicarbonyl system provides multiple points for derivatization.
Modifications can be made to the aromatic ring, for example, by introducing different substituents to investigate their electronic and steric effects on biological activity. The carbonyl groups can be converted into other functional groups, such as imines, enamines, or hydrazones, to probe the importance of these groups for receptor binding or enzyme inhibition.
The synthesis of a library of derivatives based on the this compound core allows for a systematic investigation of how changes in the molecular structure affect its biological properties. This is a crucial step in the process of drug discovery and development. For instance, chalcones, which are α,β-unsaturated ketones, can be synthesized from this precursor, and their derivatives have been evaluated for anti-inflammatory and other biological activities.
Conclusion and Future Research Directions
Synthesis of Current Research Status on 3-(2,5-Dichlorophenyl)-3-oxopropanal
Currently, there is a significant lack of published research specifically detailing the synthesis, characterization, and application of this compound. Searches of prominent chemical and life science databases yield information on structurally similar compounds, such as those with different halogen substitution patterns on the phenyl ring or further derivatization of the oxopropanal moiety. For instance, studies on 3-(4-halophenyl)-3-oxopropanal derivatives have explored their potential as antibacterial agents, but this does not directly translate to the 2,5-dichloro isomer.
The synthesis of the precursor, 2,5-dichloroacetophenone, can be achieved through a Friedel-Crafts acylation reaction of p-dichlorobenzene with acetyl chloride in the presence of aluminum trichloride google.com. However, the subsequent conversion to this compound is not explicitly described in the available literature.
Identification of Remaining Challenges and Unexplored Avenues in its Chemistry
The primary challenge in the study of this compound is the foundational lack of established synthetic routes and characterization data. Without a reliable method to produce and purify the compound, further investigation into its chemical and biological properties is severely hampered.
Key unexplored avenues include:
Synthetic Methodologies: Development of an efficient and scalable synthesis for this compound.
Chemical Reactivity: A thorough investigation of its reactivity, particularly the interplay between the dichlorophenyl ring and the β-dicarbonyl functionality.
Biological Activity Screening: Exploration of its potential as a lead compound in medicinal chemistry, drawing parallels from other halogenated phenyl derivatives which have shown a range of biological activities.
Material Science Applications: Investigation into its potential use as a building block for novel polymers or functional materials.
Prospective Research Directions and Potential Methodological Advancements
Future research on this compound should prioritize the development of a robust synthetic protocol. This would likely involve the formylation of 2,5-dichloroacetophenone. Methodological advancements could include the use of modern catalytic systems to improve yield and selectivity.
Once the compound is accessible, a comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography will be essential. Following this, a systematic exploration of its reactivity and potential applications can be undertaken. High-throughput screening methods could be employed to rapidly assess its biological activity against a wide range of targets.
Q & A
Q. What are the established synthetic routes for 3-(2,5-dichlorophenyl)-3-oxopropanal, and how do reaction conditions influence yield?
Q. How can researchers validate the structural identity of this compound using spectroscopic methods?
- IR Spectroscopy : Look for carbonyl stretches at 1700–1750 cm⁻¹ (ketone) and 1650–1680 cm⁻¹ (α,β-unsaturated aldehyde).
- ¹H NMR : Peaks at δ 9.8–10.2 ppm (aldehyde proton) and δ 6.8–7.5 ppm (aromatic protons from the dichlorophenyl group).
- ¹³C NMR : Signals at δ 190–200 ppm (ketone carbonyl) and δ 95–100 ppm (aldehyde carbon) confirm the structure . Discrepancies in peak splitting (e.g., aldehyde proton multiplicity) may indicate impurities or isomerization.
Advanced Research Questions
Q. What strategies resolve contradictory data in the reactivity of this compound under nucleophilic conditions?
Contradictory reports on regioselectivity (e.g., attack at ketone vs. aldehyde) can arise from solvent polarity or catalyst choice. For instance:
- In polar aprotic solvents (DMF), the ketone carbonyl is more electrophilic due to reduced solvation.
- Lewis acids (e.g., AlCl₃) selectively activate the aldehyde group for nucleophilic addition . Methodological Recommendation : Use kinetic studies (e.g., monitoring reaction progress via HPLC) to identify dominant pathways under specific conditions .
Q. How can computational chemistry predict the biological activity of this compound derivatives?
Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets. Molecular docking simulations (using software like AutoDock) model interactions with enzymes (e.g., cytochrome P450), highlighting potential inhibitory effects. For example, the dichlorophenyl group’s electron-withdrawing nature enhances binding to hydrophobic enzyme pockets .
Case Study : Derivatives with electron-donating substituents on the phenyl ring showed reduced binding affinity in malaria protease assays, aligning with DFT predictions .
Q. What analytical techniques differentiate this compound from its structural isomers?
- GC-MS : Retention time and fragmentation patterns (e.g., m/z 154 for dichlorophenyl fragment) distinguish positional isomers.
- X-ray Crystallography : Resolves spatial arrangement of chlorine atoms (2,5 vs. 2,4 substitution) .
- HPLC with PDA Detection : UV-Vis spectra (λmax ~270 nm for 2,5-dichloro vs. ~260 nm for 2,4-dichloro isomers) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
While specific toxicity data are limited, structural analogs (e.g., chlorinated propanals) require:
- PPE : Nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
- Spill Management : Absorb with vermiculite, neutralize with 5% NaOH, and dispose as halogenated waste .
- Ventilation : Maintain airflow >0.5 m/s to prevent vapor accumulation (PAC-1: 2.1 mg/m³) .
Methodological Challenges and Solutions
Q. How can researchers address low yields in large-scale synthesis of this compound?
Scale-up challenges include exothermic side reactions and purification difficulties. Solutions:
Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor?
- Kinase-Glo Luminescent Assay : Measures ATP depletion to quantify inhibition (IC₅₀ values).
- Western Blotting : Detects phosphorylation levels of downstream targets (e.g., ERK1/2). Note: The dichlorophenyl group’s lipophilicity may cause false positives in cell-free assays; include lipid-rich controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
